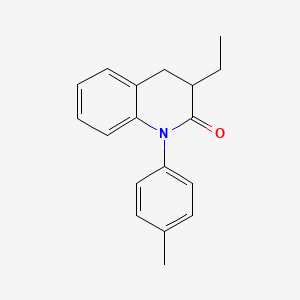
3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of a Brønsted acid or Lewis acid catalyst. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions to yield the desired quinolinone derivative . Alternatively, FeCl3 can be used as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives.
Scientific Research Applications
3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Its derivatives may be explored for therapeutic applications, including as potential treatments for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar quinolinone core but with different substituents, leading to distinct biological activities.
4-Hydroxy-2-quinolones: These derivatives have a hydroxyl group at the 4-position, which can significantly alter their chemical and biological properties.
Uniqueness
3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other quinolinone derivatives. Its unique structure makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
792122-72-6 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-ethyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C18H19NO/c1-3-14-12-15-6-4-5-7-17(15)19(18(14)20)16-10-8-13(2)9-11-16/h4-11,14H,3,12H2,1-2H3 |
InChI Key |
VNNQVEPKFBSKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















